molecular formula C30H48O3 B7828797 b-Boswellic acid

b-Boswellic acid

Cat. No.: B7828797
M. Wt: 456.7 g/mol
InChI Key: NBGQZFQREPIKMG-AKOQEMLPSA-N
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Description

Beta-Boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of trees belonging to the genus Boswellia. This compound is known for its significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Beta-Boswellic acid is one of the major constituents of the resin, making up approximately 30% of the total resin content .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Boswellic acid can be synthesized through various chemical reactions involving the triterpene skeleton. The synthesis typically involves the oxidation of beta-amyrin, a naturally occurring triterpene, followed by several steps of functional group modifications to introduce the carboxyl and hydroxyl groups characteristic of beta-Boswellic acid .

Industrial Production Methods: Industrial production of beta-Boswellic acid primarily involves the extraction of the resin from Boswellia trees, followed by purification processes. The resin is collected by making incisions in the bark of the trees, allowing the resin to exude and harden. The hardened resin is then subjected to solvent extraction and chromatographic techniques to isolate beta-Boswellic acid .

Chemical Reactions Analysis

Types of Reactions: Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of beta-Boswellic acid, such as acetyl-beta-Boswellic acid and keto-beta-Boswellic acid. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Beta-Boswellic acid is compared with other similar compounds, such as alpha-Boswellic acid and keto-beta-Boswellic acid. These compounds share the pentacyclic triterpene structure but differ in their functional groups, leading to variations in their biological activities .

Comparison with Similar Compounds

Beta-Boswellic acid stands out due to its potent anti-inflammatory and anti-cancer activities, making it a valuable compound for therapeutic research and applications.

Properties

IUPAC Name

(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22?,23-,24+,26-,27-,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQZFQREPIKMG-AKOQEMLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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